Cyclopentyl(pyridin-3-yl)methanamine

Description

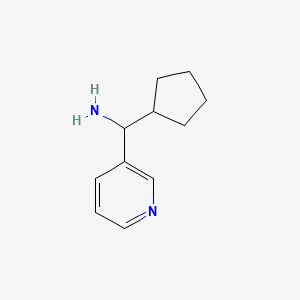

Cyclopentyl(pyridin-3-yl)methanamine is a secondary amine featuring a central methanamine group bonded to a pyridin-3-yl ring and a cyclopentyl substituent.

Properties

IUPAC Name |

cyclopentyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11(9-4-1-2-5-9)10-6-3-7-13-8-10/h3,6-9,11H,1-2,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOWMUDXMTJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178320-32-5 | |

| Record name | 1-cyclopentyl-1-(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with pyridin-3-ylmethanamine in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of secondary and tertiary amines.

Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Cyclopentyl(pyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Type

Key Observations :

- Polarity : Ether-linked substituents (e.g., in ) introduce hydrogen-bond acceptors, which may enhance target engagement in polar binding pockets.

- Synthetic Utility : Cyclopentyl groups are often used to modulate metabolic stability, whereas methyl groups (as in ) simplify synthesis but offer fewer steric effects.

Biological Activity

Cyclopentyl(pyridin-3-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclopentyl group attached to a pyridin-3-ylmethanamine moiety. Its synthesis typically involves the reaction of cyclopentyl bromide with pyridin-3-ylmethanamine in the presence of a base like sodium hydride, often conducted under reflux conditions in aprotic solvents such as dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting various biochemical pathways. Further studies are essential to elucidate these interactions and their implications for therapeutic applications .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential enzyme inhibition and receptor binding activities. These properties suggest its utility in drug development, particularly for conditions that involve dysregulated enzymatic activity or receptor signaling .

Therapeutic Applications

The compound has been explored for various therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although specific data on its efficacy against particular pathogens remains limited.

- Antimalarial Potential : While not directly tested against malaria, compounds structurally related to this compound have shown promising antimalarial activity against drug-resistant strains of Plasmodium falciparum .

Case Study: Antimicrobial Activity

A study investigating various pyridine derivatives found that certain structural modifications enhanced antimicrobial efficacy. Although specific data on this compound were not highlighted, the findings underscore the importance of structural optimization in developing effective antimicrobial agents .

Comparative Analysis Table

Q & A

Basic: What are the optimal synthetic routes for Cyclopentyl(pyridin-3-yl)methanamine, and how can purity be validated?

Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution between cyclopentylamine derivatives and functionalized pyridine precursors. For example, a Schiff base intermediate can be formed using pyridine-3-carbaldehyde and cyclopentylamine, followed by reduction with NaBH₄ or catalytic hydrogenation. Key considerations include:

- Reaction Solvents : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .

- Catalysts : Palladium or nickel catalysts may improve yield in hydrogenation steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%).

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify structural integrity .

Basic: How can the crystal structure of this compound be determined, and what software is recommended?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in solvents like ethanol or dichloromethane to grow high-quality crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement. The software allows for precise modeling of hydrogen bonding and torsional angles, critical for confirming the cyclopentyl-pyridine conformation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or impurities. Methodological solutions include:

- Dose-Response Validation : Re-test the compound in standardized assays (e.g., kinase inhibition assays) with positive controls .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that might interfere with activity .

- Computational Modeling : Molecular docking (AutoDock Vina) can verify binding poses in target proteins (e.g., receptors or enzymes), ensuring observed activity aligns with structural predictions .

Advanced: What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Answer:

To enhance bioavailability and reduce toxicity:

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the cyclopentyl moiety to improve solubility, monitored via shake-flask method .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Fluorine substitution on the pyridine ring can block CYP450-mediated oxidation .

- In Vivo Profiling : Conduct pharmacokinetic studies in rodent models, focusing on half-life (t₁/₂) and area under the curve (AUC) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies protons on the pyridine (δ 8.3–8.5 ppm) and cyclopentyl (δ 1.5–2.1 ppm) groups. ¹³C NMR confirms sp³ carbons in the cyclopentyl ring .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺, calculated for C₁₁H₁₆N₂: 176.1314) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm amine and aromatic groups .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Answer:

SAR studies focus on modifying the pyridine and cyclopentyl moieties:

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to enhance binding to hydrophobic pockets in target proteins .

- Cyclopentyl Modifications : Replace cyclopentyl with bicyclic systems (e.g., norbornene) to restrict conformational flexibility and improve target affinity .

- Activity Cliffs : Use Free-Wilson analysis to quantify contributions of substituents to potency, avoiding non-linear SAR trends .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Toxicity Data : Refer to SDS for cyclopentylamine derivatives (e.g., CAS 1003-03-8), which indicate respiratory irritation and flammability .

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store under nitrogen at 2–8°C to prevent degradation .

- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced: How can computational methods predict the compound’s interaction with novel biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding to unexplored targets (e.g., GPCRs) using GROMACS, analyzing RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Tools like PharmaGist identify essential interaction features (e.g., hydrogen bonds with pyridine nitrogen) .

- Machine Learning : Train models on ChEMBL data to predict off-target effects or repurposing opportunities .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

Answer:

- Byproducts : Unreacted cyclopentylamine or Schiff base intermediates are typical impurities.

- Detection : UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) separates impurities using a water/acetonitrile gradient .

- Quantification : External calibration curves (0.1–100 µg/mL) determine impurity levels, ensuring compliance with ICH guidelines (<0.15%) .

Advanced: What experimental designs are robust for studying enantioselective effects of chiral derivatives?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in reductive amination to control stereochemistry .

- Biological Evaluation : Compare enantiomers in cell-based assays (e.g., cAMP modulation) to identify stereospecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.